N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline
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Description
“N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline” is a chemical compound with a molecular weight of 454.31 . It is a solid at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the treatment of a precursor with cyanogen bromide (CNBr) in methanol afforded a related compound in 62% yield . The coupling reaction between the resulting product and crude acyl chlorides was achieved in the presence of sodium hydride in dry tetrahydrofuran (THF) to afford the desired products in 30-62% yield .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It includes a 1,3-oxazol ring, a cyano group, and two chlorophenyl groups .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 454.31 . The compound is stored in a refrigerator and shipped at room temperature .Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
While specific future directions for “N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline” are not mentioned in the available literature, similar compounds have shown promise as antitubercular agents . Ongoing studies are focused on exploring the mechanism by which these compounds inhibit Mycobacterium tuberculosis cell growth .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl-phenylcyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c1-13-18(14-7-9-15(19)10-8-14)23-17(21-13)11-22(12-20)16-5-3-2-4-6-16/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHIWKWBGIBNGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN(C#N)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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